molecular formula C15H22N2O2 B5464546 2-(2-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide

2-(2-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide

Cat. No.: B5464546
M. Wt: 262.35 g/mol
InChI Key: VCIWSOWEKJJPNC-UHFFFAOYSA-N
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Description

2-(2-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide is an organic compound that features a morpholine ring and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide typically involves the reaction of 2-methylphenylacetic acid with morpholine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product separation can enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring, forming a carboxylic acid derivative.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: 2-(2-carboxyphenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide.

    Reduction: 2-(2-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]ethylamine.

    Substitution: 2-(2-nitrophenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(2-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide can be used as an intermediate for the preparation of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.

Biology

The compound has potential applications in the development of pharmaceuticals. Its structure suggests it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

Research into the medicinal properties of this compound may reveal its potential as an analgesic or anti-inflammatory agent. Its ability to interact with specific receptors in the body could lead to new therapeutic applications.

Industry

In the material science industry, this compound can be used in the synthesis of polymers and other advanced materials. Its unique structure may impart desirable properties to the final products, such as increased stability or enhanced performance.

Mechanism of Action

The mechanism by which 2-(2-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. The morpholine ring can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methylphenyl)-N-[2-(piperidin-4-yl)ethyl]acetamide
  • 2-(2-methylphenyl)-N-[2-(pyrrolidin-4-yl)ethyl]acetamide
  • 2-(2-methylphenyl)-N-[2-(azepan-4-yl)ethyl]acetamide

Uniqueness

Compared to similar compounds, 2-(2-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]acetamide is unique due to the presence of the morpholine ring. This structural feature can influence its chemical reactivity and biological activity, potentially making it more effective in certain applications.

Properties

IUPAC Name

2-(2-methylphenyl)-N-(2-morpholin-4-ylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-13-4-2-3-5-14(13)12-15(18)16-6-7-17-8-10-19-11-9-17/h2-5H,6-12H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIWSOWEKJJPNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NCCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198988
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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